molecular formula C14H17N3O2 B2573976 methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate CAS No. 1975118-99-0

methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2573976
CAS No.: 1975118-99-0
M. Wt: 259.309
InChI Key: MKSSNWPKXYUYFC-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1-phenylpyrazole with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the methylation process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using molecular docking and simulation techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16(11-7-5-4-6-8-11)10-13-12(14(18)19-3)9-17(2)15-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSSNWPKXYUYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN(C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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